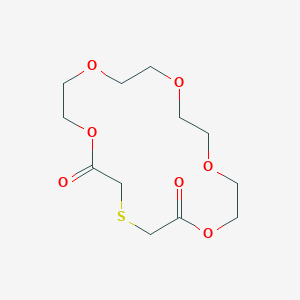
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione is a macrocyclic compound with the molecular formula C12H20O7S. This compound is known for its unique structure, which includes multiple ether and thioether linkages, making it a subject of interest in various fields of chemistry and material science .
Preparation Methods
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione typically involves the formation of the macrocyclic ring through cyclization reactions. One common method involves the reaction of diethylene glycol with thiodiglycolic acid under acidic conditions to form the desired macrocycle . Industrial production methods may involve similar cyclization reactions but on a larger scale, often utilizing optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ether and thioether linkages can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted ethers .
Scientific Research Applications
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione involves its ability to form stable complexes with metal ions. The multiple ether and thioether linkages provide several coordination sites for metal ions, allowing the compound to act as a chelating agent. This chelation can influence various molecular targets and pathways, including metal ion transport and storage .
Comparison with Similar Compounds
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-14,18-dione can be compared with other macrocyclic compounds such as:
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-14,18-dione: This compound contains a nitrogen atom in place of the sulfur atom, which can influence its coordination chemistry and biological activity.
2,12-dimethyl-1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-14,18-dione: The presence of methyl groups can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of ether and thioether linkages, which provide distinct coordination and reactivity properties compared to its analogs .
Properties
CAS No. |
63689-64-5 |
|---|---|
Molecular Formula |
C12H20O7S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-14,18-dione |
InChI |
InChI=1S/C12H20O7S/c13-11-9-20-10-12(14)19-8-6-17-4-2-15-1-3-16-5-7-18-11/h1-10H2 |
InChI Key |
ROUUIRZIVQNXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)CSCC(=O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
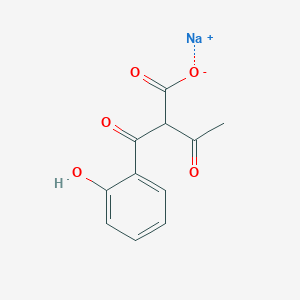
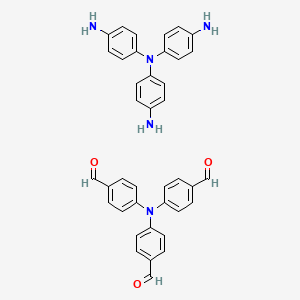
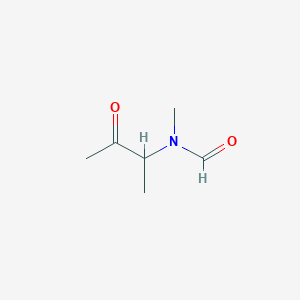
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
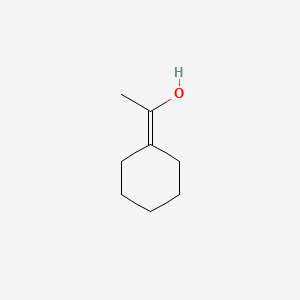
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
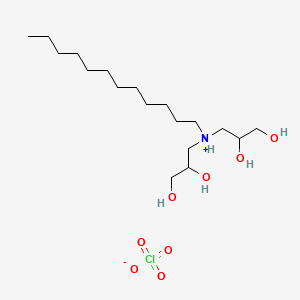
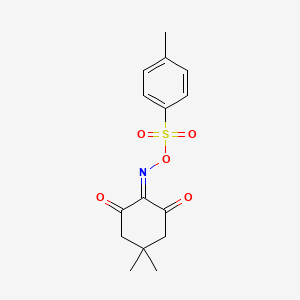
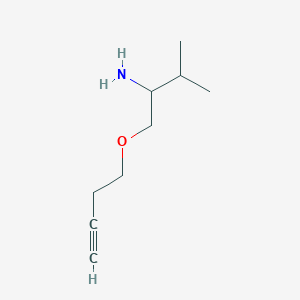
![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
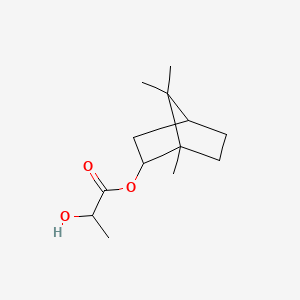
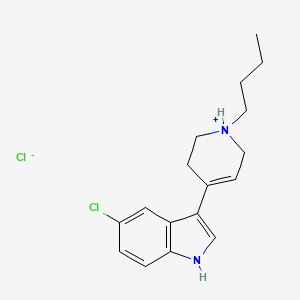
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
